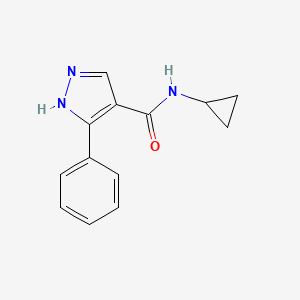
N-(4-imidazol-1-ylphenyl)-6-methylpyridine-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-imidazol-1-ylphenyl)-6-methylpyridine-3-carboxamide, also known as IMPY, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. IMPY is a heterocyclic compound that contains both an imidazole and a pyridine ring in its structure.
作用机制
The mechanism of action of N-(4-imidazol-1-ylphenyl)-6-methylpyridine-3-carboxamide is not fully understood, but it is believed to involve the binding of N-(4-imidazol-1-ylphenyl)-6-methylpyridine-3-carboxamide to specific receptors or proteins. In the case of Alzheimer's disease, N-(4-imidazol-1-ylphenyl)-6-methylpyridine-3-carboxamide binds specifically to beta-amyloid plaques, which allows for the detection of these plaques through imaging techniques. In the case of cancer therapy, N-(4-imidazol-1-ylphenyl)-6-methylpyridine-3-carboxamide binds selectively to cancer cells that overexpress the sigma-2 receptor, which may lead to the development of targeted cancer therapies.
Biochemical and Physiological Effects
N-(4-imidazol-1-ylphenyl)-6-methylpyridine-3-carboxamide has been shown to have low toxicity and is well-tolerated in animal studies. It has also been shown to have good blood-brain barrier penetration, which makes it a promising candidate for the development of diagnostic tools for Alzheimer's disease.
实验室实验的优点和局限性
One advantage of using N-(4-imidazol-1-ylphenyl)-6-methylpyridine-3-carboxamide in lab experiments is its selectivity towards specific targets, such as beta-amyloid plaques and cancer cells that overexpress the sigma-2 receptor. This selectivity allows for the development of targeted therapies and diagnostic tools. However, one limitation of using N-(4-imidazol-1-ylphenyl)-6-methylpyridine-3-carboxamide in lab experiments is its limited solubility in water, which may affect its efficacy in certain applications.
未来方向
There are several future directions for N-(4-imidazol-1-ylphenyl)-6-methylpyridine-3-carboxamide research. One potential direction is the development of N-(4-imidazol-1-ylphenyl)-6-methylpyridine-3-carboxamide-based imaging agents for the early detection of Alzheimer's disease. Another potential direction is the development of N-(4-imidazol-1-ylphenyl)-6-methylpyridine-3-carboxamide-based targeted therapies for cancer. Additionally, further research is needed to fully understand the mechanism of action of N-(4-imidazol-1-ylphenyl)-6-methylpyridine-3-carboxamide and its potential applications in other scientific research fields.
合成方法
The synthesis of N-(4-imidazol-1-ylphenyl)-6-methylpyridine-3-carboxamide involves the reaction of 4-(1H-imidazol-4-yl)aniline with 6-acetyl-3-methylpyridine-2,4-dione in the presence of a base such as potassium carbonate. The reaction yields N-(4-imidazol-1-ylphenyl)-6-methylpyridine-3-carboxamide as a solid product that can be purified through recrystallization.
科学研究应用
N-(4-imidazol-1-ylphenyl)-6-methylpyridine-3-carboxamide has been studied extensively for its potential applications in various scientific research fields. One of the major applications of N-(4-imidazol-1-ylphenyl)-6-methylpyridine-3-carboxamide is in the development of diagnostic tools for Alzheimer's disease. N-(4-imidazol-1-ylphenyl)-6-methylpyridine-3-carboxamide has been shown to bind specifically to beta-amyloid plaques, which are a hallmark of Alzheimer's disease. This binding property of N-(4-imidazol-1-ylphenyl)-6-methylpyridine-3-carboxamide has been utilized to develop imaging agents for the early detection of Alzheimer's disease.
N-(4-imidazol-1-ylphenyl)-6-methylpyridine-3-carboxamide has also been studied for its potential applications in cancer therapy. It has been shown to selectively bind to cancer cells that overexpress the sigma-2 receptor, which is a potential target for cancer therapy. This selectivity of N-(4-imidazol-1-ylphenyl)-6-methylpyridine-3-carboxamide towards cancer cells makes it a promising candidate for the development of targeted cancer therapies.
属性
IUPAC Name |
N-(4-imidazol-1-ylphenyl)-6-methylpyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O/c1-12-2-3-13(10-18-12)16(21)19-14-4-6-15(7-5-14)20-9-8-17-11-20/h2-11H,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODRYNQOTXAGXPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)C(=O)NC2=CC=C(C=C2)N3C=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-imidazol-1-ylphenyl)-6-methylpyridine-3-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-imidazo[1,2-a]pyridin-2-yl-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B7470779.png)
![[2-[(4-methylphenyl)methylamino]-2-oxoethyl] 1H-indazole-3-carboxylate](/img/structure/B7470785.png)

![1-[4-[4-(Furan-3-carbonyl)piperazin-1-yl]phenyl]ethanone](/img/structure/B7470791.png)
![4-[[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]amino]benzonitrile](/img/structure/B7470799.png)

![Cyclohexyl-[4-(2-hydroxyphenyl)piperazin-1-yl]methanone](/img/structure/B7470812.png)



![5-[[2-[[4,5-bis(4-methylphenyl)-1H-imidazol-2-yl]sulfanyl]acetyl]amino]benzene-1,3-dicarboxamide](/img/structure/B7470828.png)

![4-[[2-(4-Methylpiperidin-1-yl)-2-oxoethyl]amino]benzonitrile](/img/structure/B7470845.png)